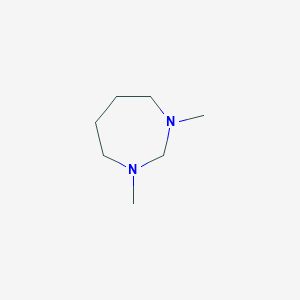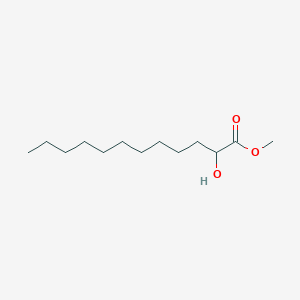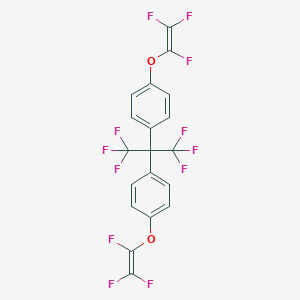
2,2-双(4-三氟乙烯氧基苯基)-1,1,1,3,3,3-六氟丙烷
描述
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of trifluorovinyloxy groups and hexafluoropropane, which contribute to its high thermal stability and resistance to chemical degradation.
科学研究应用
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance and thermal stability.
作用机制
Target of Action
It is known to be used in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic aba triblock copolymers . These copolymers are used in various applications due to their unique properties, such as high thermal stability, excellent chemical resistance, and low surface energy .
Mode of Action
The compound acts as a monomer in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . It undergoes thermal step-growth cycloaddition polymerization, which is a type of chain-growth polymerization where the growth of polymer chains proceeds through the reaction between functional groups of monomers .
Biochemical Pathways
The compound plays a crucial role in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic aba triblock copolymers . These copolymers can self-assemble into various structures in aqueous solution, which could potentially influence various biochemical pathways .
Result of Action
The primary result of the action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is the formation of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . These copolymers can self-assemble into various structures in aqueous solution, such as ovals, well-defined cylinders, and spheres . This self-assembly property is crucial for their potential applications in nanotechnology and biotechnology .
Action Environment
The action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is influenced by various environmental factors. For instance, the self-assembly of the resulting copolymers in aqueous solution is influenced by the initial water content and composition . Furthermore, the thermal step-growth cycloaddition polymerization process is influenced by temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane typically involves the reaction of 4-trifluorovinyloxyphenol with hexafluoropropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as:
Preparation of 4-trifluorovinyloxyphenol: This intermediate is synthesized by reacting phenol with trifluorovinyl ether in the presence of a base.
Reaction with hexafluoropropane: The prepared 4-trifluorovinyloxyphenol is then reacted with hexafluoropropane under anhydrous conditions and elevated temperatures to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Polymerization: The trifluorovinyloxy groups can participate in polymerization reactions, forming high-performance polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and high-performance polymers with enhanced thermal and chemical stability.
相似化合物的比较
Similar Compounds
- 2,2-Bis(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropane
- 2,2-Bis(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropane
- 2,2-Bis(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropane
Uniqueness
Compared to similar compounds, 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane stands out due to its unique combination of trifluorovinyloxy groups and hexafluoropropane. This combination imparts superior thermal stability, chemical resistance, and the ability to participate in a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F12O2/c20-13(21)15(24)32-11-5-1-9(2-6-11)17(18(26,27)28,19(29,30)31)10-3-7-12(8-4-10)33-16(25)14(22)23/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIVNNKUQCLJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(=C(F)F)F)(C(F)(F)F)C(F)(F)F)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134174-11-1 | |
| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134174-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90373513 | |
| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134174-11-1 | |
| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in using polymers like 6F for fiber optics?
A: Glass-silica fibers, the current standard in fiber optics, are susceptible to fracture. [] This limitation has prompted research into polymeric materials as alternatives. 6F, a Perfluorocyclobutyl (PFCB) polymer, exhibits properties desirable for optical applications: a low refractive index, high thermal stability, and high chemical resistance. [] These characteristics make 6F and similar polymers potentially suitable for demanding optical applications like high-performance lasers and high-speed telecommunication systems. []
Q2: How does the molecular weight of 6F impact its properties for optical applications?
A: The study published by Semantic Scholar reveals that the molecular weight of 6F significantly influences its thermal and viscoelastic properties. [] This influence extends to blends of 6F with other PFCB polymers, impacting their rheological and thermal behavior. [] Understanding these molecular weight-dependent property changes is crucial for optimizing the processing and performance of 6F in optical applications.
Q3: Can 6F be blended with other materials to fine-tune its properties for specific optical applications?
A: Yes, the research demonstrates the feasibility of blending 6F with another PFCB polymer, 4,4’-Bis(4-trifluorovinyloxy) biphenyl (BPVE). [] The concentration of 6F in these blends (ranging from 20% to 80% in the study) significantly impacts the blend's rheological and thermal properties. [] This ability to fine-tune material properties through blending offers flexibility in tailoring 6F-based materials for specific optical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
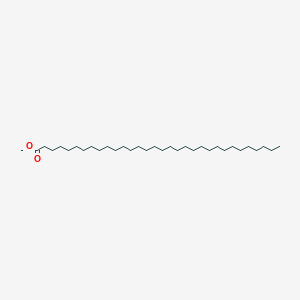
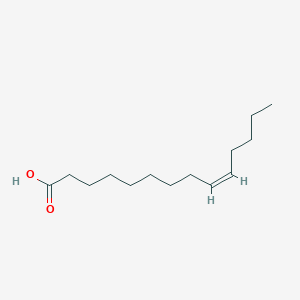
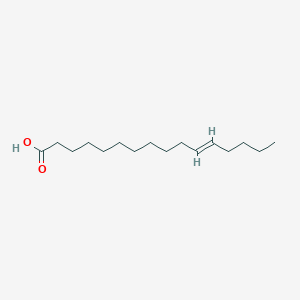



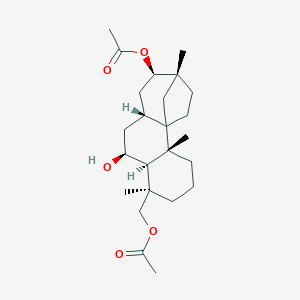
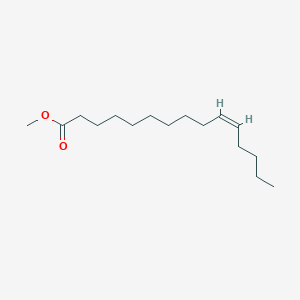
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)
